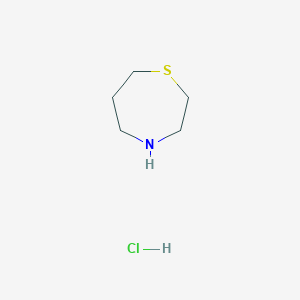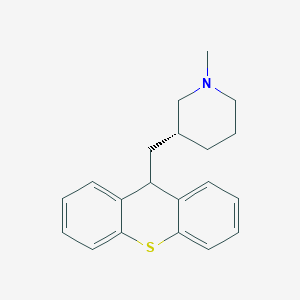
1,4-Thiazepanhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
1,4-Thiazepanes, including the hydrochloride variant, can be synthesized efficiently through a one-pot synthesis involving α,β-unsaturated esters and 1,2-amino thiols. This method forms 1,4-thiazepanones as precursors, which are then converted into 1,4-thiazepanes. The process is noted for its good yield, broad scope of ester tolerance, and the high 3D character of the resulting thiazepanes. These compounds have been characterized as new bromodomain ligands, showcasing their potential in library development for fragment screening in drug discovery (Pandey et al., 2020).
Wissenschaftliche Forschungsanwendungen
Organische Synthese
1,4-Thiazepanhydrochlorid wird bei der Synthese verschiedener organischer Verbindungen verwendet. Beispielsweise wird es bei der Synthese von 1,4-Benzodiazepinen und deren Derivaten verwendet {svg_1}. Diese Verbindungen sind weit verbreitete Medikamente für verschiedene Indikationen, darunter Angststörungen {svg_2}.
Antitumoraktivität
1,4-Thiazepan-basierte Curcuminoide haben eine vielversprechende Antitumoraktivität gezeigt {svg_3}. Die Modifikation des Curcumin-Gerüsts mit 1,4-Thiazepan hat sich als eine Möglichkeit erwiesen, die biologische Aktivität dieser Verbindungen zu verbessern {svg_4}.
Neuroprotektive Wirkungen
Einige Derivate von 1,4-Thiazepan haben neuroprotektive Wirkungen gezeigt {svg_5}. Diese Verbindungen haben sich als Schutz für menschliche Neuroblastomzellen vor Schäden erwiesen {svg_6}.
Entzündungshemmende Aktivität
1,4-Thiazepanderivate haben auch eine entzündungshemmende Aktivität gezeigt {svg_7}. Diese Verbindungen haben sich als Hemmer des Cyclooxygenase-2 (COX-2)-Enzyms erwiesen, das eine Schlüsselrolle bei Entzündungen spielt {svg_8}.
Antibakterielle Aktivität
Einige 1,4-Thiazepanderivate haben eine vielversprechende antibakterielle Aktivität gezeigt {svg_9}. Diese Verbindungen haben sich als wirksam gegen verschiedene Bakterienstämme erwiesen {svg_10}.
Antifungal Aktivität
1,4-Thiazepanderivate haben auch eine antifungale Aktivität gezeigt {svg_11}. Diese Verbindungen haben sich als wirksam gegen verschiedene Pilzstämme erwiesen {svg_12}.
Safety and Hazards
When handling 1,4-Thiazepane hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as dibenzo[1,4]thiazepine derivatives, have been shown to demonstrate activity against human carbonic anhydrase isoforms ii and iv . Carbonic anhydrase is an important metalloenzyme that catalyzes the reversible reaction of CO2 hydration, leading to the formation of bicarbonate anion and proton .
Mode of Action
Similar compounds, like dibenzo[1,4]thiazepine derivatives, have been synthesized using a sequence of amidation steps and the subsequent tandem of the smiles rearrangement and denitrocyclization reaction . This process could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Based on the activity of similar compounds, it can be inferred that the compound may influence the pathways involving carbonic anhydrase, which plays a pivotal role in many physiological processes .
Result of Action
Similar compounds have shown pronounced activity as inhibitors of bovine carbonic anhydrase isoform ii
Biochemische Analyse
Biochemical Properties
1,4-Thiazepane hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor . This interaction is crucial as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects. Additionally, 1,4-Thiazepane hydrochloride has been shown to interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects .
Cellular Effects
1,4-Thiazepane hydrochloride exerts various effects on different cell types and cellular processes. In cancer cells, it has demonstrated antiproliferative properties by inducing apoptosis and inhibiting cell growth . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. By modulating these pathways, 1,4-Thiazepane hydrochloride can influence gene expression and cellular metabolism, leading to altered cell function .
Molecular Mechanism
The molecular mechanism of 1,4-Thiazepane hydrochloride involves its binding interactions with specific biomolecules. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . Additionally, 1,4-Thiazepane hydrochloride can interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular processes. These interactions can result in enzyme inhibition or activation, as well as alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Thiazepane hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1,4-Thiazepane hydrochloride remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 1,4-Thiazepane hydrochloride vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects, such as anti-inflammatory and anticancer properties . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1,4-Thiazepane hydrochloride is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, it undergoes oxidation and reduction, catalyzed by enzymes such as cytochrome P450. In phase II reactions, it conjugates with endogenous molecules, increasing its hydrophilicity and facilitating its excretion from the body . These metabolic pathways are essential for the compound’s detoxification and elimination.
Transport and Distribution
Within cells and tissues, 1,4-Thiazepane hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is crucial for its biological activity, as it needs to reach specific cellular compartments to exert its effects. Understanding its transport and distribution can provide insights into its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 1,4-Thiazepane hydrochloride is an important aspect of its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of 1,4-Thiazepane hydrochloride can impact its interactions with biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
1,4-thiazepane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS.ClH/c1-2-6-3-5-7-4-1;/h6H,1-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVNOTVFTHJKBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCSC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


